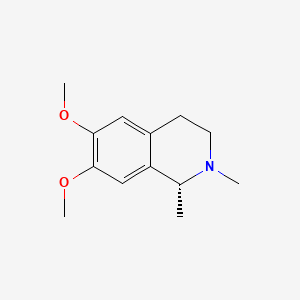
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by a quinoxaline core with a hydroxy group at the 8th position, a keto group at the 3rd position, and an acetic acid moiety attached to the 2nd position. It is of significant interest due to its potential therapeutic properties and chemical versatility.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid can be achieved through several methods:
Coupling/Cyclization: Enantiopure 3,4-dihydroquinoxalin-2-ones can be synthesized from chiral pool amino acids via coupling with N-Boc-2-iodoanilines followed by cyclization.
Michael Addition/Cyclization Cascades: This method involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds followed by cyclization.
Multicomponent Couplings: This approach uses multiple reactants to form the desired product in a single reaction vessel.
Bargellini Reaction: A reaction involving the formation of a carboxylic acid derivative from an aldehyde, a ketone, and chloroform in the presence of a base.
Photochemical Reduction: This method involves the reduction of quinoxaline derivatives using light energy.
Industrial Production Methods
化学反应分析
Types of Reactions
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxy derivative.
Substitution: The acetic acid moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted quinoxaline derivatives.
科学研究应用
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential antiviral and anti-inflammatory properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
3,4-Dihydroquinoxalin-2-ones: These compounds share a similar quinoxaline core but differ in the substitution pattern.
4-Hydroxy-2-quinolones: These compounds have a similar hydroxy and keto group arrangement but differ in the ring structure.
Uniqueness
2-(8-Hydroxy-3-oxo-3,4-dihydroquinoxalin-2-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .
属性
分子式 |
C10H8N2O4 |
|---|---|
分子量 |
220.18 g/mol |
IUPAC 名称 |
2-(8-hydroxy-3-oxo-4H-quinoxalin-2-yl)acetic acid |
InChI |
InChI=1S/C10H8N2O4/c13-7-3-1-2-5-9(7)11-6(4-8(14)15)10(16)12-5/h1-3,13H,4H2,(H,12,16)(H,14,15) |
InChI 键 |
LTLDINRVSALJSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)O)N=C(C(=O)N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)

![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)

![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)









